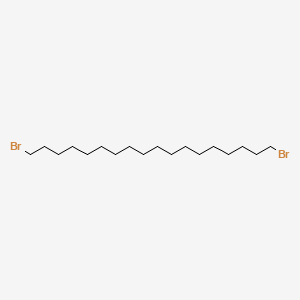

1,18-Dibromooctadecane

描述

Contextualization of Long-Chain α,ω-Dibromoalkanes in Organic Synthesis and Materials Science.

Long-chain α,ω-dibromoalkanes, such as 1,18-dibromooctadecane, are a class of organic compounds characterized by a linear alkane chain with bromine atoms at both ends (the α and ω positions). This unique structure makes them highly useful in both organic synthesis and materials science.

In organic synthesis, these compounds serve as important precursors for creating molecules with long aliphatic chains. jst.go.jp They can undergo various reactions, such as nucleophilic substitution, to introduce different functional groups at the chain ends. This allows for the synthesis of a wide array of derivatives, including diols, diamines, and dicarboxylic acids, which are themselves valuable building blocks. For instance, α,ω-dibromoalkanes are used in the synthesis of very long-chain alkanes and their functionalized derivatives. jst.go.jp They are also employed in coupling reactions, such as those catalyzed by copper, to form even longer carbon chains. sioc-journal.cn

In the realm of materials science, long-chain α,ω-dibromoalkanes are instrumental in the development of new polymers and materials with tailored properties. lookchem.com They can act as cross-linking agents to enhance the mechanical strength of polymers. vulcanchem.com Their ability to form single-molecule junctions with certain metal electrodes, like silver, is a subject of research in molecular electronics. nih.gov Furthermore, these compounds are investigated as model systems for understanding the behavior of more complex materials like polyethylenes and liquid crystals. researchgate.net The study of their crystal structures provides insights into the packing and conformation of long-chain molecules. researchgate.netdoi.org

Significance of this compound as a Fundamental Building Block and Research Target.

This compound, with its 18-carbon backbone, holds particular significance as a fundamental building block in chemical synthesis. lookchem.com Its long, flexible chain is a desirable feature in the design of molecules for specific applications, such as in the creation of specialty chemicals and materials. lookchem.com The terminal bromine atoms provide reactive sites for a variety of chemical transformations, enabling its incorporation into larger and more complex molecular architectures.

One key area of its application is in the synthesis of long-chain branched alkanes. jst.go.jptandfonline.com These complex hydrocarbons are of interest in geochemistry and biology. The synthesis often involves the reaction of this compound with other reagents to introduce specific branching patterns along the carbon chain. jst.go.jptandfonline.com

Moreover, this compound is a target of research in its own right. Studies on its crystal and molecular structure, determined by X-ray diffraction, provide valuable data on the conformation and packing of long-chain molecules. researchgate.netdoi.org This information is crucial for understanding the properties of materials derived from it. The compound also serves as a model for studying the behavior of long-chain molecules in various environments, contributing to a deeper understanding of intermolecular forces and self-assembly processes. researchgate.net

Overview of Key Academic Research Trajectories for this compound.

Current academic research involving this compound is diverse, spanning several key areas:

Polymer Chemistry: Researchers are exploring the use of this compound in the synthesis of novel polymers. For example, it has been used in the creation of sulfur-rich polymers with tunable properties, ranging from thermoplastics to elastomers and vitrimers, which are notable for their potential in closed-loop recycling. nih.gov

Supramolecular Chemistry: The long, linear structure of this compound makes it an ideal guest molecule for host-guest chemistry studies. Research has investigated its interaction with macrocyclic hosts like pillar tandfonline.comarenes, leading to the formation of linear supramolecular polymers driven by halogen-halogen interactions. researchgate.net It has also been studied in the context of forming inclusion complexes within covalent organic pillars, which act as molecular nanotubes. researchgate.net

Organic Synthesis and Methodology: The compound continues to be a valuable substrate in the development of new synthetic methods. For instance, it has been utilized in the synthesis of complex, long-chain alkanes through multi-step reaction sequences. jst.go.jptandfonline.com It is also employed in reactions to form phosphorus-containing cycloalkanes. rsc.org

Materials Science and Nanotechnology: In materials science, research focuses on the self-assembly of molecules derived from this compound and its role in creating materials with specific functionalities. lookchem.com Its interactions with metal surfaces are also being investigated for potential applications in molecular electronics. nih.gov

属性

IUPAC Name |

1,18-dibromooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Br2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAZAOZCQDUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCBr)CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404454 | |

| Record name | 1,18-Dibromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-06-2 | |

| Record name | 1,18-Dibromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,18-Dibromooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1,18 Dibromooctadecane

Established Synthetic Pathways for α,ω-Dibromoalkanes

The synthesis of α,ω-dibromoalkanes, such as 1,18-dibromooctadecane, relies on several foundational organic transformations. These methods generally involve either the conversion of a pre-existing long-chain precursor bearing terminal functional groups or the construction of the carbon skeleton from smaller building blocks followed by halogenation. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Li₂CuCl₄-Mediated Coupling Reactions for Dibromoalkanes

Copper-catalyzed cross-coupling reactions provide a powerful tool for carbon-carbon bond formation. While direct synthesis of this compound via this method is less common, the principle involves the coupling of a Grignard reagent with an alkyl halide, catalyzed by a copper salt like lithium tetrachlorocuprate(II) (Li₂CuCl₄).

A potential pathway could involve the coupling of two C9 units. For instance, a Grignard reagent prepared from a 9-halononane could be coupled with a 1,9-dihalononane. However, controlling the selectivity to avoid polymerization and other side reactions is a significant challenge. A more controlled, albeit lengthy, approach would be to couple a monoprotected 1,9-nonanediyl derivative and then elaborate the chain, but this falls outside the direct coupling scope. The primary utility of this reaction is to form the carbon backbone, which would then undergo subsequent conversion to the dibromide.

Conversion from Diols via Bromination

One of the most direct and widely used methods for preparing this compound is the nucleophilic substitution of the corresponding diol, 1,18-octadecanediol (B156470). This transformation can be achieved using various brominating agents. A common method involves heating the diol with concentrated hydrobromic acid (HBr), often in the presence of a phase-transfer catalyst or with sulfuric acid to facilitate the reaction.

Alternatively, reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for converting primary alcohols to alkyl bromides under milder conditions. The choice of reagent can influence the reaction conditions and the purification protocol required to isolate the final product.

Table 1: Common Brominating Reagents for Diol to Dibromide Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

| HBr / H₂SO₄ | Reflux | Inexpensive, readily available | Harsh acidic conditions, potential for side reactions |

| PBr₃ | 0 °C to reflux in an inert solvent (e.g., CH₂Cl₂) | Milder than HBr/H₂SO₄, good yields | Reagent is moisture-sensitive |

| SOBr₂ | Reflux in the presence of a base (e.g., pyridine) | Gaseous byproducts (SO₂, HBr) are easily removed | Reagent is toxic and corrosive |

| CBr₄ / PPh₃ | (Appel reaction) Room temperature to reflux in an inert solvent | Mild conditions, suitable for sensitive substrates | Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct |

Alkylation of Dithianes for Extended Carbon Chains

The use of 1,3-dithianes as acyl anion equivalents, a concept pioneered by Corey and Seebach, offers a versatile strategy for building long carbon chains. nih.gov This "umpolung" (polarity reversal) strategy allows for the sequential alkylation of the C2 position of the dithiane ring. youtube.comthieme-connect.denih.gov

A synthetic route to a precursor for this compound could be envisioned as follows:

Deprotonation of 1,3-dithiane (B146892) at the C2 position using a strong base like n-butyllithium. youtube.com

The resulting 2-lithio-1,3-dithiane is then alkylated with a bifunctional electrophile, such as 1,8-dibromooctane. This step introduces an eight-carbon chain.

A second deprotonation at the C2 position, followed by alkylation with another molecule of 1,8-dibromooctane, could theoretically construct the C18 backbone, although controlling this double alkylation can be difficult.

Finally, the dithiane protecting group is removed, typically via hydrolysis using a mercury(II) salt, to yield a ketone. youtube.com This ketone would then need to undergo reduction and subsequent bromination to afford the target this compound. This multi-step process highlights the flexibility of dithiane chemistry in constructing complex carbon skeletons. uwindsor.ca

Formation of Diyne Precursors from Dibromoalkanes

While this section details a reaction of this compound rather than a synthesis, it is a key transformation for this class of compounds. α,ω-Dibromoalkanes are excellent precursors for long-chain α,ω-diynes, which are important in materials science and the synthesis of macrocycles. nih.gov The synthesis involves a double nucleophilic substitution reaction where the bromide ions are displaced by an acetylide anion.

For example, this compound can be reacted with lithium trimethylsilylacetylide. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne. Following the double substitution, the TMS groups are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions to yield the terminal diyne, 1,19-eicosadiyne. mdpi.com This diyne can then be subjected to oxidative coupling conditions (e.g., Glaser-Hay coupling) to form cyclic or polymeric polyynes.

Dibromination of Unsaturated Hydrocarbons (Alkenes and Alkynes)

The direct addition of bromine across carbon-carbon multiple bonds is a fundamental method for preparing vicinal dibromides. To synthesize this compound via this route, a precursor with unsaturation at the termini, such as 1,17-octadecadiene, would be required. The reaction with molecular bromine (Br₂) typically proceeds via an anti-addition mechanism, leading to the dibromide. However, handling molecular bromine can be hazardous, and the reaction can sometimes lack selectivity, leading to the development of alternative brominating agents.

Modern synthetic chemistry often favors the use of in-situ generated brominating agents to avoid the hazards associated with molecular bromine. The combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl bromide is a highly efficient system for the bromination of alkenes and alkynes. organic-chemistry.orgresearchgate.net This method offers mild conditions, short reaction times, and excellent yields for the preparation of dibromides. organic-chemistry.org

The active brominating species, believed to be bromodimethylsulfonium bromide, is generated in situ from the reaction between DMSO and the halide source. organic-chemistry.orgresearchgate.net This reagent system is a safer and more environmentally friendly alternative to traditional methods. organic-chemistry.orgrsc.org

Table 2: Research Findings on DMSO-Based Bromination of Alkenes

| Substrate Example | Brominating System | Product | Yield | Reference |

| Styrene | DMSO / Oxalyl Bromide | 1,2-Dibromo-1-phenylethane | 95% | organic-chemistry.org |

| 1-Octene | DMSO / HBr | 1,2-Dibromooctane | 96% | organic-chemistry.org |

| Cyclohexene | DMSO / Oxalyl Bromide | 1,2-Dibromocyclohexane | 98% | organic-chemistry.org |

This data demonstrates the high efficiency of DMSO-based systems for the conversion of alkenes to their corresponding dibromides, a strategy applicable to the synthesis of this compound from 1,17-octadecadiene.

Metal-Free and Molecular Halogen Reagent-Free Approaches

The synthesis of this compound can be achieved through methods that avoid the use of both metallic catalysts and elemental halogens, such as bromine (Br₂). These approaches enhance the safety and environmental profile of the synthesis. A prominent strategy involves the use of alternative bromine sources like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Carbon tetrabromide can serve as an effective bromine source in the presence of a suitable initiator, which can be photochemical. For instance, the irradiation of a solution of octadecane (B175841) and CBr₄ with UV light can generate bromine radicals, leading to the substitution of hydrogen atoms with bromine at the terminal positions. While this method can be effective, it may lack regioselectivity, potentially yielding a mixture of brominated isomers.

N-bromosuccinimide is another widely used reagent for metal-free bromination. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions, NBS can selectively brominate the terminal methyl groups of a long-chain alkane like octadecane. The reaction proceeds via a free-radical chain mechanism.

Furthermore, the conversion of 1,18-octadecanediol to this compound can be accomplished using reagents like triphenylphosphine and carbon tetrabromide (the Appel reaction). This method is metal-free and avoids the use of molecular bromine. The reaction proceeds through a phosphonium (B103445) intermediate, which is then displaced by the bromide ion.

Photoredox-Mediated Dibromination

Photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds under mild conditions, offering a pathway to this compound from octadecane. rsc.orgnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process to activate a bromine source. nih.gov

A typical system consists of an organic dye, such as Eosin Y, or a transition metal complex (e.g., of ruthenium or iridium) as the photocatalyst, and a bromine source like carbon tetrabromide (CBr₄). rsc.orgresearchgate.net The reaction is typically carried out in an organic solvent at room temperature under irradiation with visible light, for instance, from a household lamp. researchgate.net

The proposed mechanism involves the photoexcited catalyst reducing CBr₄ to generate a tribromomethyl radical (•CBr₃) and a bromide anion. rsc.org The highly reactive •CBr₃ radical can then abstract a hydrogen atom from the terminal methyl group of octadecane, forming an octadecyl radical. This radical subsequently reacts with another molecule of CBr₄ to yield the monobrominated product and another •CBr₃ radical, propagating the chain reaction. The process would need to occur at both ends of the octadecane chain to yield the desired this compound. While this method is promising for its mild conditions, achieving high selectivity for the terminal positions over the more numerous secondary C-H bonds in a long alkane chain can be a challenge.

Stereoselective Halogenation in Ionic Liquids

Ionic liquids (ILs) have gained attention as "green" recyclable alternatives to volatile organic solvents for halogenation reactions. dntb.gov.ua Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, can influence the reactivity and selectivity of chemical transformations. While the direct stereoselective synthesis of this compound is not a primary concern as the terminal carbons are not stereocenters, the principles of stereoselective halogenation in ionic liquids are relevant for other, more complex molecules and can offer insights into reaction control.

For substrates where stereochemistry is a factor, such as the conversion of a chiral diol, the organized structure of ionic liquids can influence the stereochemical outcome of the reaction. The ionic liquid can act as both a solvent and a co-catalyst, potentially stabilizing intermediates and transition states in a way that favors the formation of one stereoisomer over another. For example, in the bromination of alkenes, the use of certain ionic liquids has been shown to favor anti-addition, leading to the formation of the trans-dibromide. dntb.gov.ua

While specific studies on the stereoselective synthesis of precursors to this compound in ionic liquids are not extensively documented, the general application of ionic liquids in halogenation demonstrates their potential to offer a controlled reaction environment. researchgate.net Further research may explore the use of chiral ionic liquids to induce stereoselectivity in the halogenation of prochiral substrates.

Optimization of Reaction Parameters and Process Efficiency

Influence of Temperature on Reaction Yield and Selectivity

Temperature is a critical parameter in the synthesis of this compound, significantly impacting both reaction rate and selectivity. For instance, in the conversion of 1,18-octadecanediol to this compound using a reagent like hydrobromic acid (HBr), higher temperatures generally lead to a faster reaction rate. However, excessive temperatures can promote side reactions, such as elimination to form alkenes or the formation of ethers.

In free-radical bromination of octadecane, temperature control is crucial for selectivity. Higher temperatures can decrease the selectivity for primary C-H bond bromination, leading to a greater proportion of secondary brominated isomers. Therefore, an optimal temperature must be determined experimentally to maximize the yield of the desired product while minimizing the formation of impurities.

Below is an interactive data table illustrating the hypothetical effect of temperature on the yield of this compound from 1,18-octadecanediol and HBr.

| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

| 60 | 24 | 45 |

| 80 | 12 | 75 |

| 100 | 6 | 85 |

| 120 | 4 | 82 (with increased byproducts) |

Strategic Solvent Selection and Anhydrous Systems

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reactant solubility, reaction rate, and in some cases, selectivity. For the conversion of 1,18-octadecanediol to the corresponding dibromide, a solvent that is inert to the reaction conditions is essential. Nonpolar aprotic solvents like toluene (B28343) or hexane (B92381) are often employed, particularly when using reagents like PBr₃ or the Appel reaction conditions.

When using aqueous reagents like HBr, a biphasic system or a phase-transfer catalyst may be necessary to facilitate the reaction between the organic-soluble diol and the aqueous acid. The solvent can also play a crucial role in azeotropically removing water, which is a byproduct of the reaction between a diol and HBr, thereby driving the equilibrium towards the product.

Maintaining anhydrous conditions is critical in many synthetic routes to this compound. The presence of water can lead to unwanted side reactions. For example, when using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), water will rapidly hydrolyze the reagent, rendering it ineffective. In the case of the Appel reaction, water can protonate the intermediate phosphonium ylide, preventing the desired reaction from occurring. Therefore, the use of dried solvents and inert atmospheres (e.g., nitrogen or argon) is standard practice to ensure high yields and purity of the final product.

Catalytic Systems in Dibromide Synthesis

While some methods for the synthesis of this compound proceed without a catalyst, several catalytic systems can enhance the efficiency and selectivity of the transformation. For the conversion of 1,18-octadecanediol, acid catalysis is often employed. Strong acids like sulfuric acid can be used in catalytic amounts to promote the substitution reaction with a bromide source like sodium bromide.

In the context of C-H bond functionalization of octadecane, transition metal catalysts, particularly those based on iron or copper, can facilitate the selective bromination of terminal methyl groups. These catalysts can operate through various mechanisms, including radical pathways, where the metal center helps to control the generation and reactivity of the bromine radicals.

Application of Green Chemistry Principles in the Synthesis of this compound

Maximizing Atom Economy in Bromination Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. jocpr.com

Traditional methods for synthesizing α,ω-dibromoalkanes, such as the reaction of the corresponding diol with hydrogen bromide (HBr) or phosphorus tribromide (PBr₃), often exhibit poor atom economy. For instance, the synthesis from 1,18-octadecanediol using HBr generates water as a significant byproduct.

Reaction: HO-(CH₂)₁₈-OH + 2 HBr → Br-(CH₂)₁₈-Br + 2 H₂O

The atom economy for this reaction is calculated as follows:

| Compound | Formula | Molar Mass (g/mol) |

|---|---|---|

| Reactants | ||

| 1,18-Octadecanediol | C₁₈H₃₈O₂ | 286.50 |

| Hydrogen Bromide | HBr | 80.91 |

| Total Reactant Mass | 286.50 + 2(80.91) = 448.32 | |

| Product | ||

| This compound | C₁₈H₃₆Br₂ | 412.28 |

| Atom Economy (%) | (412.28 / 448.32) * 100 = 91.96% |

While this value is relatively high, other common brominating agents fare worse. The use of elemental bromine (Br₂) for bromination, for example, has a maximum theoretical atom efficiency of only 50% for the bromine atoms, as it generates HBr as a byproduct which is often treated as waste. researchgate.net

To enhance atom economy, research focuses on developing synthetic pathways that maximize the incorporation of all reactant materials into the final product. nih.gov This includes addition reactions, which are inherently 100% atom-economical, and designing catalytic cycles that regenerate reagents, thereby minimizing waste streams. jocpr.comprimescholars.com

Development of Solvent-Free or Environmentally Benign Solvent Systems

A significant portion of the waste generated in chemical processes comes from solvents, which are used in large quantities for dissolving reactants, facilitating reactions, and purifying products. greenchemistry-toolkit.orgacs.org Many conventional solvents are volatile organic compounds (VOCs) that are flammable, toxic, and contribute to air pollution. jddhs.com Green chemistry advocates for minimizing or eliminating the use of such auxiliary substances. sigmaaldrich.comwhiterose.ac.uk

The synthesis of this compound traditionally might employ halogenated solvents like dichloromethane (B109758) or aromatic hydrocarbons such as toluene. whiterose.ac.uk These solvents are now recognized as hazardous and environmentally persistent. whiterose.ac.uk The principles of green chemistry drive the search for safer alternatives. sigmaaldrich.com

Solvent-Free Synthesis: One of the most effective green approaches is to conduct reactions without any solvent. jddhs.comcmu.edu Solvent-free reactions can dramatically reduce waste, simplify product work-up, and lower costs. jddhs.comresearchgate.net For the synthesis of long-chain diesters from dihaloalkanes, a similar nucleophilic substitution reaction, solvent-free methods using phase-transfer catalysts have proven effective, suggesting their potential applicability for synthesizing this compound. nih.gov

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are preferred. These include water, supercritical fluids (like CO₂), and bio-based solvents such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). sigmaaldrich.comresearchgate.net These solvents are chosen based on their low toxicity, biodegradability, and derivation from renewable resources. sigmaaldrich.com

| Solvent Type | Examples | Environmental/Health Concerns | Green Alternatives |

|---|---|---|---|

| Conventional | Dichloromethane, Chloroform, Benzene, Toluene, Hexane | Carcinogenic, toxic, volatile, ozone-depleting, non-renewable. whiterose.ac.uk | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Supercritical CO₂. sigmaaldrich.com |

| Green | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Generally lower toxicity, reduced volatility, often renewable and biodegradable. researchgate.net | N/A |

Utilization of Microwave Irradiation and Ultrasonication in Organic Synthesis

A key principle of green chemistry is the design of energy-efficient processes. sigmaaldrich.comnih.gov Microwave irradiation and ultrasonication are alternative energy sources that can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions compared to conventional heating methods. nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. nih.gov This can drastically reduce reaction times from hours to minutes. nih.govrsc.org MAOS has been successfully applied to a wide range of organic reactions, including nucleophilic substitutions, and offers a powerful tool for accelerating the synthesis of compounds like this compound while minimizing energy consumption. researchgate.net The efficiency of MAOS can lead to higher product purity and reduced formation of byproducts. researchgate.net

Ultrasonication: The application of high-frequency sound waves (ultrasound) to a reaction mixture induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. beilstein-journals.org This collapse generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. beilstein-journals.org Sonochemistry has been shown to promote various synthetic transformations, including substitutions and reductions. unimelb.edu.aunih.gov This technique can be particularly useful for heterogeneous reactions, improving mass transfer and activating solid surfaces. researchgate.net

| Technology | Mechanism | Advantages |

|---|---|---|

| Microwave Irradiation | Dielectric Heating | Rapid and uniform heating, significantly reduced reaction times, improved yields, higher product purity. nih.govnih.gov |

| Ultrasonication | Acoustic Cavitation | Enhanced reaction rates, improved mass transfer in heterogeneous systems, initiation of radical pathways. beilstein-journals.orgresearchgate.net |

Design of Catalytic Processes for Reduced Hazardous Byproducts

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com Catalysts increase reaction rates without being consumed in the process, allowing for their use in small quantities and potential for recycling. semanticscholar.org This approach minimizes waste because it avoids the large amounts of byproducts often generated by stoichiometric reagents. primescholars.com

In the synthesis of this compound from its corresponding diol, traditional methods might use stoichiometric amounts of reagents like PBr₃, which produces phosphorous acid as a byproduct, complicating purification and creating waste.

Catalytic Alternatives: The development of catalytic methods for the bromination of alcohols and diols is an active area of research. These methods aim to replace hazardous stoichiometric reagents and reduce the generation of byproducts. Examples of catalytic strategies include:

Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction between two immiscible reactants, such as an aqueous solution of a bromide salt and an organic solution of the diol. This can enable the use of less hazardous bromide sources and milder reaction conditions, often without the need for harsh organic solvents.

Acid Catalysis: Using strong acid catalysts can promote the reaction between the diol and a bromide source like HBr or NaBr, reducing the need for excess reagents and potentially allowing for easier separation and catalyst recycling.

Integrated Bromination/Oxybromination: Advanced catalytic systems have been designed to utilize both atoms of molecular bromine (Br₂). researchgate.net These processes often involve a catalyst that facilitates the oxidation of the HBr byproduct back to an active brominating species, effectively doubling the atom economy of the bromine and eliminating a major waste stream. researchgate.net

By designing efficient catalytic cycles, chemists can significantly reduce the environmental footprint of synthesizing this compound, moving towards a more sustainable chemical industry. semanticscholar.org

Chemical Reactivity and Derivatization of 1,18 Dibromooctadecane

Nucleophilic Substitution Reactions with Varied Reagents

The electron-deficient carbon atoms bonded to the electronegative bromine atoms are susceptible to attack by nucleophiles, leading to the displacement of the bromide ions. This classic SN2 (bimolecular nucleophilic substitution) reaction pathway is typical for primary alkyl halides and is fundamental to the derivatization of 1,18-dibromooctadecane. masterorganicchemistry.comnih.gov

This compound can be used to construct significantly longer carbon chains through coupling reactions. One historical yet illustrative method is the Wurtz reaction, where the dibromoalkane reacts with an active metal, such as sodium, to induce coupling. If reacted with another monofunctional alkyl halide, it can lead to the formation of very long-chain alkanes.

Another powerful method involves the conversion of the alkyl bromide to an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organolithium compound. These nucleophilic carbon species can then react with other electrophiles. For instance, coupling one end of the derivatized this compound with another alkyl halide can produce extended or branched hydrocarbon structures.

Table 1: Examples of Chain Extension Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Wurtz-type Coupling | Sodium (Na), R-X | Extended Alkane |

| Grignard Coupling | 1. Mg, ether; 2. R-X, Cu(I) catalyst | Extended/Branched Alkane |

The reaction of this compound with tertiary amines is a direct application of the Menschutkin reaction to form quaternary ammonium (B1175870) salts (QAS). core.ac.uk Given its bifunctional nature, it can react with two equivalents of a tertiary amine to yield a bola-type amphiphile, which possesses two hydrophilic quaternary ammonium head groups connected by a long hydrophobic octadecane (B175841) chain. These molecules are of interest in materials science and for their surfactant properties.

The general reaction proceeds as follows: Br-(CH₂)₁₈-Br + 2 NR₃ → [R₃N⁺-(CH₂)₁₈-N⁺R₃] 2Br⁻

Other nucleophiles can also be employed to introduce different functionalities at the ends of the octadecane chain. For example, reaction with sodium cyanide introduces nitrile groups, which can be further hydrolyzed to carboxylic acids. Reaction with sodium azide (B81097) yields a diazide, which can be reduced to a diamine.

Table 2: Synthesis of Functionalized Derivatives

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Tertiary Amine | Trimethylamine ((CH₃)₃N) | Quaternary Ammonium Salt |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

To create long-chain alkynes, this compound can undergo nucleophilic substitution with acetylide anions (RC≡C⁻). This reaction, a variant of the Sonogashira or related coupling reactions, extends the carbon chain and introduces triple bonds. utahtech.eduyoutube.com By reacting with two equivalents of a terminal alkyne that has been deprotonated by a strong base (e.g., sodium amide), a long-chain diyne can be synthesized.

For example, reacting this compound with sodium acetylide would yield 1,20-eicosadiyne. This method is crucial for building rigid, linear molecular rods and precursors for conjugated polymers. nih.gov

Reaction Scheme: Br-(CH₂)₁₈-Br + 2 Na⁺C≡CH⁻ → HC≡C-(CH₂)₁₈-C≡CH + 2 NaBr

The Williamson ether synthesis provides a classic and effective route to ethers from alkyl halides and alkoxides. masterorganicchemistry.com this compound can act as a monomer in a polycondensation reaction with a diol under basic conditions. The diol is first deprotonated to form a more nucleophilic dialkoxide, which then displaces the bromide ions on the dibromoalkane in a stepwise manner to form long polyether chains.

This polymerization reaction can be represented as: n Br-(CH₂)₁₈-Br + n HO-R-OH → [-O-(CH₂)₁₈-O-R-]_n + 2n HBr

The properties of the resulting poly(methylene ether) can be tailored by the choice of the diol (R group). This synthetic strategy is a fundamental method for producing certain types of engineering polymers. google.com

Elimination Reactions to Generate Unsaturated Derivatives

While nucleophilic substitution is the dominant pathway for primary alkyl halides like this compound, elimination reactions can occur under specific conditions, leading to the formation of alkenes. masterorganicchemistry.com The E2 (bimolecular elimination) mechanism is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide, and higher temperatures. lumenlearning.comlibretexts.org

When this compound is treated with a strong base, a proton is abstracted from a carbon atom adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously expelled, forming a double bond. Since the molecule has two such ends, a double elimination reaction can produce a diene, such as 1,17-octadecadiene.

Conditions Favoring Elimination vs. Substitution:

| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |

|---|---|---|

| Base/Nucleophile | Strong, non-hindered nucleophile (e.g., OH⁻, CN⁻) | Strong, sterically hindered base (e.g., K⁺OᵗBu⁻) |

| Temperature | Lower temperatures | Higher temperatures |

Role as a Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an ideal linker molecule in the synthesis of complex architectures, particularly macrocycles and polymers. nih.gov Its long, flexible eighteen-carbon chain can be used to connect two reactive sites in a precursor molecule, leading to the formation of large rings.

In macrocyclization reactions, high dilution conditions are often employed to favor intramolecular reactions over intermolecular polymerization. For example, reacting this compound with a molecule containing two nucleophilic groups (e.g., a dithiocarbamate (B8719985) or a diamine) can lead to the formation of a large heterocyclic compound. These macrocycles are important in host-guest chemistry, supramolecular chemistry, and as synthetic targets in materials science. cam.ac.uk The ability to introduce a long, hydrophobic spacer is a key feature provided by this precursor.

Intermediate in the Production of Surfactants and Specialty Chemicals.

The long C18 hydrocarbon chain of this compound makes it an ideal hydrophobic component for the synthesis of surfactants. Specifically, it is a key precursor in the preparation of bolaform or gemini (B1671429) surfactants, which are characterized by having two hydrophilic head groups connected by a hydrophobic spacer.

One notable application is in the synthesis of bis-quaternary ammonium gemini surfactants. mdpi.com In a typical synthesis, this compound is reacted with a tertiary amine, such as 3-(dimethylamino)-1-propylamine, to form a molecule with two quaternary ammonium head groups at either end of the octadecane chain. mdpi.com These types of surfactants exhibit unique aggregation behaviors and surface activities, making them valuable in applications such as enhanced oil recovery. mdpi.com

The general reaction for the formation of a bis-quaternary ammonium surfactant from this compound can be represented as:

Br-(CH₂)₁₈-Br + 2 R₃N → [R₃N⁺-(CH₂)₁₈-N⁺R₃] 2Br⁻

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Tertiary Amine | Bis-Quaternary Ammonium Gemini Surfactant |

Furthermore, this compound can be utilized as a monomer or cross-linking agent in the synthesis of specialty polymers like polyamides and polyesters. researchgate.netjku.at By reacting with diamines or diols, the dibromoalkane can be incorporated into polymer chains, imparting flexibility and hydrophobicity to the resulting material. researchgate.netjku.at

Building Block for Synthetic Ion Channel Formers (Hydraphiles).

This compound and similar long-chain α,ω-dihaloalkanes are crucial components in the synthesis of "hydraphiles," which are synthetic molecules designed to form ion channels within lipid bilayers. These synthetic ion channels mimic the function of natural protein channels and have potential applications in areas such as drug delivery and sensor technology.

The synthesis of these complex, symmetrical molecules often involves the use of this compound to link macrocyclic head groups, such as crown ethers. The long, flexible octadecane chain spans the lipid membrane, while the polar head groups facilitate the transport of ions across the membrane.

Precursor for Symmetrical Dimethyl Alkanes.

This compound can serve as a starting material for the synthesis of very long-chain symmetrical alkanes, such as 19,20-dimethylhexatriacontane. One synthetic route to achieve this is through the Corey-House synthesis. wikipedia.orgbyjus.comtestbook.com This reaction involves the coupling of a lithium dialkylcuprate with an alkyl halide. wikipedia.org

In this specific application, this compound would first be converted to a Gilman reagent (a lithium diorganocuprate). However, a more direct approach for creating a symmetrical alkane from a dihalide is a variation of this chemistry. For the synthesis of a symmetrical dimethyl alkane, one could envision a coupling reaction involving methyl-containing reagents.

A plausible synthetic strategy would involve the reaction of this compound with a methylating agent under conditions that favor coupling. For instance, a Grignard reagent like methylmagnesium bromide could be used in the presence of a suitable catalyst.

Alternatively, the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, could be adapted. While the traditional Wurtz reaction is more suited for dimerization, modifications can allow for the introduction of specific alkyl groups.

| Starting Material | Key Reagent/Reaction | Product Type |

| This compound | Methylating agent (e.g., via Corey-House or Grignard coupling) | Symmetrical Dimethyl Alkane |

Stereochemical Control and Regioselectivity in Reactions Involving this compound.

Given that this compound is a symmetrical, achiral molecule with two identical primary bromo substituents, the concepts of stereochemical control and regioselectivity become pertinent when it undergoes reactions that introduce chirality or differentiate the two ends of the molecule.

Stereochemical Control:

In reactions where a chiral center is formed at one or both ends of the this compound chain, controlling the stereochemistry is crucial for obtaining a specific stereoisomer. For example, in a nucleophilic substitution reaction with a chiral nucleophile, the stereochemical outcome at the newly formed stereocenter would be of interest. However, since the bromine atoms are on primary carbons, direct SN2 reactions will proceed with inversion of configuration at a chiral nucleophile, but no new stereocenter is formed on the octadecane backbone itself. The challenge of stereocontrol would arise if subsequent reactions create chirality.

Regioselectivity:

Regioselectivity in reactions of this compound refers to the selective reaction at one of the two bromine atoms. Achieving mono-functionalization is a common challenge with symmetrical difunctional compounds. To favor the reaction at only one end, several strategies can be employed:

Stoichiometric Control: Using a limited amount of the nucleophile (e.g., one equivalent or less) can statistically favor the formation of the mono-substituted product over the di-substituted product.

Phase-Transfer Catalysis: Under certain phase-transfer conditions, the reactivity of the second bromide group might be altered after the first substitution has occurred, potentially allowing for the isolation of the mono-functionalized product.

Large Excess of the Dihalide: Using a large excess of this compound can also increase the probability of the nucleophile reacting with an unreacted molecule rather than the mono-substituted intermediate.

Achieving high regioselectivity is essential for the synthesis of unsymmetrical bolaamphiphiles or other complex molecules where different functional groups are required at each end of the long alkyl chain.

| Reaction Type | Key Challenge | Potential Strategy |

| Mono-substitution | Achieving high yield of the mono-functionalized product | Stoichiometric control of reagents, phase-transfer catalysis |

Polymerization Science and Advanced Materials Applications

1,18-Dibromooctadecane as a Monomer or Cross-linking Agent in Polymer Synthesis

The utility of this compound in polymer synthesis stems from the reactivity of its two terminal carbon-bromine bonds. These functional groups can undergo nucleophilic substitution reactions with other bifunctional or multifunctional monomers, such as diamines, diols, or dithiols, enabling its integration into polymer chains or networks.

Utilization in Step-Growth Polymerization

This compound is a prime candidate for step-growth polymerization, a mechanism in which monomers react to form dimers, then trimers, and progressively longer oligomers and polymers. acs.org In this process, the bifunctional nature of this compound allows it to react at both ends, contributing to the linear extension of the polymer chain.

For instance, it can be co-polymerized with a diamine to form a long-chain polyamide. The reaction involves the nucleophilic attack of the amine groups on the carbon atoms bearing the bromine atoms, forming an amine linkage and eliminating hydrogen bromide. Similarly, reaction with a diol in the presence of a base can yield a polyether. The general principle is analogous to the well-established synthesis of polyamides and polyesters from long-chain diacids or diols. researchgate.netdoi.org

A key characteristic of step-growth polymerization is that high molecular weight polymers are only achieved at very high monomer conversion rates. acs.org The Carothers equation mathematically describes this relationship, underscoring the need for precise stoichiometric balance and highly efficient reactions to produce long-chain polymers. researchgate.net The incorporation of the substantial C18 aliphatic chain from this compound significantly increases the mass of the resulting polymer's repeat unit.

Incorporation into Polymer Networks

Beyond creating linear chains, this compound can function as a cross-linking agent to form a three-dimensional polymer network. Cross-linking agents are molecules that connect two or more polymer chains, transforming a collection of individual chains into a single, insoluble, and often more robust material. jku.at

In this role, the two bromine ends of the this compound molecule can react with functional groups present on pre-existing polymer backbones. This process creates covalent bridges between chains. The eighteen-carbon aliphatic chain of the molecule acts as a long, flexible spacer between the polymer backbones. The length of this spacer is a critical parameter that influences the properties of the resulting network. Compared to shorter cross-linking agents, the long C18 chain leads to a lower cross-link density and greater flexibility in the network, which can enhance properties like elasticity and impact resistance. mdpi.com

Impact of Long-Chain Dibromoalkane Monomer Structure on Polymer Properties

The specific structure of this compound—namely its long, flexible hydrocarbon chain—has a predictable and significant impact on the physical and thermal properties of the polymers it helps to form.

Influence on Polymer Molecular Weight and Molar Volume

Research on polyamides synthesized from the analogous 18-carbon diacid, octadecanedioic acid, demonstrates the successful formation of high-aliphatic-content polymers with high molecular weights, as indicated by their intrinsic viscosity measurements. researchgate.net

Table 1: Intrinsic Viscosity of Polyamides Derived from Octadecanedioic Acid and Various Diamines

| Polymer Name | Diamine Used | Intrinsic Viscosity (dL/g) |

|---|---|---|

| Nylon 6,18 | Hexamethylenediamine | 0.95 |

| Nylon 8,18 | Octamethylenediamine | 1.10 |

| Nylon 9,18 | Nonamethylenediamine | 0.80 |

| Nylon 12,18 | Dodecamethylenediamine | 1.05 |

Data sourced from research on polyamides containing octadecanedioic acid. researchgate.net

Effect on Glass Transition Temperature (Tg) of Polymers

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chains. aps.org The incorporation of long, flexible aliphatic segments like the octadecane (B175841) chain from this compound generally leads to a decrease in the polymer's Tg. nih.gov

These long hydrocarbon chains act as "internal plasticizers," increasing the free volume and allowing the polymer chains to move more easily at lower temperatures. youtube.com This effect is well-documented in polyamides and polyesters, where increasing the length of the aliphatic segment between the polar amide or ester groups leads to lower melting points and increased flexibility. acs.orgresearchgate.net

Table 2: Thermal Properties of Polyamides Synthesized from Octadecanedioic Acid (C18)

| Polymer Name | Melting Point (Tm) (°C) | Decomposition Onset (TGA 5% loss) (°C) |

|---|---|---|

| Nylon 2,18 | 243, 255 | 321 |

| Nylon 4,18 | 208, 221 | 385 |

| Nylon 6,18 | 196 | 410 |

| Nylon 12,18 | 172 | 414 |

Data sourced from research on polyamides containing octadecanedioic acid, showing a general decrease in melting point as the aliphatic co-monomer length increases. researchgate.net

Stereoregularity and Tacticity in Polymer Microstructure

Stereoregularity and tacticity are terms that describe the spatial arrangement of side groups along a polymer's backbone. Concepts such as isotactic (side groups on the same side), syndiotactic (alternating sides), and atactic (random arrangement) are fundamental to the properties of polymers made through chain-growth polymerization of vinyl monomers.

However, for a step-growth polymerization involving a symmetric and achiral monomer like this compound, the concept of tacticity is not applicable. The formation of the polymer chain does not create new chiral centers, and there are no pendant side groups whose stereochemistry can be varied.

Development of Advanced Polymeric Materials Utilizing this compound

The long aliphatic chain of this compound, containing eighteen carbon atoms, makes it a valuable building block in polymer science for the creation of advanced materials. The two terminal bromine atoms provide reactive sites for various polymerization reactions, allowing this long-chain dihalide to be incorporated into polymer backbones as a flexible spacer. This imparts unique properties to the resulting materials, influencing their thermal behavior, mechanical characteristics, and potential for use in specialized applications.

Synthesis of Polyolefins and Other Specialized Polymeric Structures

While direct polymerization of this compound into polyolefins is not a standard route, its bifunctional nature allows it to be a key monomer in the synthesis of various specialized polymers through step-growth polymerization mechanisms. These reactions typically involve the substitution of the terminal bromine atoms.

One analogous and well-documented area is the synthesis of long-chain polyamides. Research has demonstrated the production of high-aliphatic-content linear nylons by reacting an 18-carbon diacid (octadecanedioic acid) with various diamines through melt polycondensation at temperatures exceeding 220°C. researchgate.net This process yields polymers with repeating units containing the long C18 segment, which significantly influences their properties. researchgate.net

Following this precedent, this compound can be used in similar polycondensation reactions. For example, it can react with diamines to form long-chain polyamines or with diols/bisphenols to form polyethers. These reactions introduce the flexible octadecane segment into the polymer backbone, which can lower the glass transition temperature and melting point, and increase the hydrophobicity and solubility in nonpolar solvents compared to analogous polymers with shorter chain segments. researchgate.net

The properties of such polymers are heavily dependent on the co-monomer used. For instance, the synthesis of nylons using octadecanedioic acid and diamines of varying lengths (from 2 to 12 carbons) results in a range of thermal properties.

Table 1: Thermal Properties of Nylons Derived from Octadecanedioic Acid

| Nylon | Melting Point (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| Nylon 2,18 | 255 | 231 | Not Reported |

| Nylon 4,18 | 211 | 183 | 42 |

| Nylon 6,18 | 193 | 163 | 36 |

| Nylon 8,18 | 184 | 158 | 34 |

| Nylon 12,18 | 170 | 145 | 29 |

Data sourced from research on polyamides synthesized with octadecanedioic acid, demonstrating the influence of monomer structure on polymer thermal properties. researchgate.net

Supramolecular Polymers and Their Dynamic Properties

Supramolecular polymers are formed through non-covalent interactions such as hydrogen bonding, host-guest interactions, or metal-ligand coordination. rsc.orgnih.gov These dynamic and reversible linkages impart unique properties to materials, including stimuli-responsiveness and self-healing capabilities. rsc.orgnih.gov The incorporation of long, flexible chains derived from this compound into a polymer backbone can significantly influence these supramolecular interactions and the resulting dynamic properties.

The octadecane segment provides a high degree of conformational freedom and mobility to the polymer chains. This flexibility can facilitate the alignment and association of functional groups responsible for forming the supramolecular assembly. The long aliphatic chains can also create soft, amorphous domains within the polymer structure, which is crucial for dynamic behavior.

The dynamic properties of such polymers can be characterized using Dynamic Mechanical Analysis (DMA). nih.govpbipolymer.comresearchgate.net DMA measures the material's response to an oscillating stress, yielding the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response (energy dissipation). researchgate.net The ratio of these two, tan δ (delta), is a measure of the material's damping ability.

For a polymer containing flexible C18 segments, one would expect to observe:

A low glass transition temperature (Tg): The Tg, often identified by the peak of the tan δ curve, marks the transition from a rigid, glassy state to a more flexible, rubbery state. The long, mobile octadecane chains would lower the energy barrier for segmental motion, resulting in a lower Tg.

A distinct rubbery plateau: Above the Tg, the storage modulus remains relatively stable in a region known as the rubbery plateau. The chain entanglements and non-covalent interactions within the soft domains created by the C18 segments would define the properties in this region.

Influence on relaxation processes: The presence of these long chains would affect the molecular relaxation times, which is fundamental to the time-dependent and dynamic nature of the material.

Polymers designed with these flexible segments and reversible bonds can exhibit self-healing properties. When damage occurs, the increased chain mobility in the amorphous regions allows the polymer chains to move and re-engage in non-covalent interactions across the damaged interface, restoring the material's integrity. nih.govresearchgate.net

Applications in Energy-Absorbing and Other Functional Materials

The molecular architecture of polymers containing this compound segments makes them promising candidates for energy-absorbing materials. The ability of a material to absorb mechanical energy, particularly from impacts, is closely tied to its viscoelastic properties and its capacity to dissipate energy through internal molecular motion. tamu.edu

The long, flexible octadecane chains can act as soft segments within a polymer matrix. When the material is subjected to an impact, these soft domains can deform and undergo extensive segmental motion, a process that dissipates a significant amount of the impact energy as heat. tamu.edu This mechanism is key to the function of many thermoplastic elastomers and other damping materials. The efficiency of energy dissipation is highest near the glass transition temperature, as indicated by the peak in the tan δ curve from DMA measurements.

By tuning the polymer architecture—for example, by creating block copolymers with hard and soft segments—materials can be engineered to have a broad Tg or multiple damping peaks, allowing for effective energy absorption over a wide range of temperatures and frequencies.

Furthermore, the self-healing properties discussed previously also contribute to the material's durability and ability to withstand repeated impacts. A material that can autonomously repair micro-cracks after an impact event maintains its structural integrity and energy-absorbing capabilities over a longer service life. nih.govtamu.edu This makes polymers derived from this compound potentially suitable for applications such as protective coatings, vibration damping mounts, and components in personal protective equipment where impact resistance and durability are critical.

Supramolecular Chemistry and Self Assembly Phenomena

Design Principles for Self-Assembling Systems Incorporating 1,18-Dibromooctadecane.

The self-assembly of molecules like this compound is governed by a delicate balance of intermolecular forces. ucl.ac.uk As a bolaamphiphile, a molecule with two hydrophilic head groups connected by a hydrophobic spacer, its assembly into supramolecular structures is dictated by several key principles. nih.gov The long C18 alkyl chain provides a significant hydrophobic driving force for aggregation in polar environments, aiming to minimize contact with the solvent. frontiersin.org Concurrently, the terminal bromine atoms, while not as hydrophilic as classic headgroups like carboxylates or ammonium (B1175870) ions, are polar and can participate in halogen bonding and dipole-dipole interactions. nih.gov

The design of self-assembling systems based on this compound would therefore leverage the interplay between these competing interactions. The final structure of the assembly is encoded in the shape and properties of the constituent molecules. ucl.ac.uk Key factors influencing the supramolecular organization include:

Hydrophobic Effect: The primary driving force for the aggregation of the long alkyl chains to minimize their exposure to a polar medium.

Van der Waals Forces: These interactions between the methylene (B1212753) groups of the octadecane (B175841) chains contribute significantly to the stabilization of the assembled structure.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-donating species to direct the assembly in a specific and directional manner. nih.gov This interaction is increasingly recognized as a powerful tool in crystal engineering and supramolecular chemistry. aalto.fi

By modifying the environment, such as solvent polarity, or by introducing complementary molecules capable of interacting with the terminal bromine groups, it is possible to guide the self-assembly of this compound into various architectures, such as monolayers, and potentially more complex structures. rsc.org

Formation and Characterization of Crystalline Inclusion Compounds.

One of the well-documented examples of the self-assembly involving α,ω-dibromoalkanes is the formation of crystalline inclusion compounds with urea (B33335). rsc.orgrsc.org In these structures, urea molecules form a hexagonal host lattice containing linear, parallel channels. uvic.carsc.org Guest molecules, such as this compound, can be accommodated within these tunnels. rsc.org

The formation of these inclusion compounds is driven by the size and shape complementarity between the host channels and the guest molecule. The long, linear structure of this compound is well-suited for inclusion within the urea tunnels. The host and guest substructures are generally incommensurate, meaning their periodic repeat distances along the channel axis are not integer multiples of each other. uvic.carsc.org

Characterization of α,ω-Dibromoalkane/Urea Inclusion Compounds:

Single-crystal X-ray diffraction is a primary technique for characterizing these compounds. rsc.orgrsc.org Studies on a series of α,ω-dibromoalkanes (with carbon chain lengths from 7 to 10) have revealed detailed structural information. rsc.orgrsc.org

| Property | Description |

| Host Structure | Urea molecules form a hexagonal lattice with linear, parallel channels. |

| Guest Location | α,ω-dibromoalkane molecules are located within these channels. |

| Host-Guest Relationship | The periodic repeat distance of the guest molecules ( |

| Guest Ordering | The guest molecules are closely packed along the channels. A specific mode of interchannel ordering has been observed where the offset between guest molecules in adjacent channels is related to the guest's repeat distance. rsc.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

For the α,ω-dibromoalkane/urea inclusion compounds, the interpretation of the complete X-ray diffraction pattern requires considering more than one three-dimensionally periodic reciprocal lattice. rsc.org Within a single crystal, two domains of the guest structure can be distinguished, which have rhombohedral symmetry and are related by rotation about the channel axis. rsc.org

Investigation of Membrane Interactions and Synthetic Ion Channel Formation.

The bipolar nature of this compound, with a long hydrophobic chain and polar termini, suggests its potential to interact with and span lipid bilayers, a key characteristic for the formation of synthetic ion channels. nih.gov While direct studies on this compound are limited, the behavior of other long-chain bolaamphiphiles provides a framework for understanding its potential membrane activities. uvic.canih.gov

The incorporation of long-chain molecules into a phospholipid bilayer can significantly alter the physical properties of the membrane, including its thickness. frontiersin.orgmdpi.com Long-chain alkanes have been shown to increase the order and thickness of lipid bilayers. frontiersin.org It is plausible that this compound, when inserted into a membrane, would align with the lipid acyl chains. Depending on the relative length of the octadecane chain and the lipid tails, it could induce a local thickening or thinning of the membrane to minimize hydrophobic mismatch. nih.gov

The formation of synthetic ion channels by the self-assembly of molecules within a membrane provides a pathway for ion transport. nih.govwikipedia.org For a bolaamphiphile like this compound, a potential mechanism for ion transport would involve the aggregation of several molecules to form a transmembrane pore. The polar bromine atoms could line the interior of this pore, creating a favorable pathway for ions to traverse the hydrophobic membrane core. The efficiency of ion transport would be dependent on the stability and geometry of such a self-assembled channel. uvic.ca

The interaction of bolaamphiphiles with model phospholipid membranes, such as liposomes or planar lipid bilayers, is a subject of considerable research. uliege.benih.gov Bolaamphiphiles can insert into the membrane in either a U-shaped conformation, with both headgroups on the same side of the membrane, or a membrane-spanning orientation. nih.govnih.gov Given the length of the C18 chain, this compound is a candidate for spanning the bilayer.

Membrane-spanning bolaamphiphiles can influence the dynamics of the surrounding lipid molecules. nih.gov They have the potential to promote the translocation, or "flip-flop," of phospholipids (B1166683) between the two leaflets of the bilayer. nih.gov This effect is subtle and does not necessarily create large defects that would allow for the leakage of small polar molecules. nih.gov The interaction of this compound with phospholipid bilayers would likely be influenced by the lipid composition of the membrane, with factors such as acyl chain length and the presence of sterols like cholesterol potentially modulating the extent of its insertion and its effects on membrane properties. nih.govuliege.be

Advanced Spectroscopic and Structural Characterization of 1,18 Dibromooctadecane and Its Research Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For a symmetrical molecule like 1,18-dibromooctadecane, NMR analysis is simplified, as the chemical equivalence of nuclei on either side of the central plane reduces the number of unique signals.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms directly bonded to the electronegative bromine atoms are the most deshielded, causing their signal to appear furthest downfield. Due to the molecule's symmetry (Br-(CH₂)₁₈-Br), the proton environments are mirrored, leading to fewer signals than the total number of protons would suggest.

The protons on the two -CH₂Br groups (C1 and C18) are chemically equivalent and produce a single, distinct signal. This signal is expected to be a triplet, as these protons are coupled to the two protons on the adjacent methylene (B1212753) groups (C2 and C17), following the n+1 rule (2+1=3). The protons on C2 and C17 are also equivalent and will appear as a multiplet due to coupling with the protons on both C1/C18 and C3/C16. The bulk of the methylene groups in the center of the long alkyl chain (C4 to C15) are in very similar chemical environments, resulting in a large, overlapping multiplet in the typical upfield region for alkanes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1, H-18 (-CH₂Br) | ~3.40 | Triplet (t) | 4H |

| H-2, H-17 (-CH₂CH₂Br) | ~1.85 | Multiplet (m) | 4H |

| H-3, H-16 | ~1.41 | Multiplet (m) | 4H |

| H-4 to H-15 (-(CH₂)₁₂-) | ~1.26 | Multiplet (m) | 24H |

The proton-decoupled ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry. Instead of 18 individual signals, only 9 are expected. The carbon atom directly attached to the bromine (C1/C18) is significantly deshielded and appears furthest downfield. The chemical shifts of the subsequent carbon atoms (C2, C3, etc.) move progressively upfield until they converge in the region typical for the internal methylene carbons of a long-chain alkane.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-18 (-CH₂Br) | ~34.0 |

| C-2, C-17 | ~32.9 |

| C-3, C-16 | ~28.8 |

| C-4, C-15 | ~28.2 |

| C-5 to C-9, C-10 to C-14 | ~29.7 - 29.2 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, a key feature in the mass spectrum is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion:

M+ : Contains two ⁷⁹Br isotopes.

M+2 : Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak is expected to be approximately twice the intensity of the M+ peak.

M+4 : Contains two ⁸¹Br isotopes. This peak will have an intensity similar to the M+ peak.

This distinctive 1:2:1 isotopic pattern is a definitive indicator of a dibrominated compound. Common fragmentation pathways for long-chain alkyl bromides include the loss of a bromine radical (M - Br) and cleavage of the carbon-carbon bonds within the alkyl chain, typically resulting in a series of fragment ions separated by 14 mass units (-CH₂-).

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates the target compound from any volatile impurities or reaction byproducts. libretexts.org The purified compound then enters the mass spectrometer, where it is ionized and fragmented. This process allows for the unambiguous confirmation of both the purity of the sample (a single GC peak) and its identity (the corresponding mass spectrum). The fragmentation pattern observed in GC-MS is consistent with that from direct-infusion MS, showing the characteristic isotopic clusters and alkyl chain fragmentation.

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ (C₁₈H₃₆⁷⁹Br₂) | 410 | Molecular ion (both ⁷⁹Br) |

| [M+2]⁺ (C₁₈H₃₆⁷⁹Br⁸¹Br) | 412 | Molecular ion (one ⁷⁹Br, one ⁸¹Br) |

| [M+4]⁺ (C₁₈H₃₆⁸¹Br₂) | 414 | Molecular ion (both ⁸¹Br) |

| [M-Br]⁺ | 331/333 | Loss of a bromine radical |

| [M-HBr]⁺ | 329/331 | Loss of hydrogen bromide |

| Alkyl Fragments | Various | Series of peaks from C-C bond cleavage (e.g., C₄H₈Br⁺ at m/z 135/137) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the features of its long alkyl chain.

The most prominent absorptions are the C-H stretching vibrations of the methylene (-CH₂-) groups, which appear just below 3000 cm⁻¹. The corresponding C-H bending (scissoring) and rocking vibrations are also observed. The presence of the carbon-bromine bonds is confirmed by a characteristic C-Br stretching absorption in the fingerprint region of the spectrum, typically between 650 and 510 cm⁻¹. docbrown.info The absence of significant absorptions in other regions (e.g., O-H, C=O, C=C) confirms the purity of the alkane structure.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching | 2925 - 2850 | Alkyl (-CH₂-) |

| C-H Bending (Scissoring) | ~1465 | Alkyl (-CH₂-) |

| C-H Rocking | ~720 | Alkyl (-(CH₂)n-, n ≥ 4) |

| C-Br Stretching | 650 - 510 | Bromoalkane |

Crystallographic Analysis of this compound and Related Crystal Structures

While specific crystallographic data for this compound is not widely published, its solid-state structure can be inferred from studies of similar long-chain n-alkanes and α,ω-dihaloalkanes. In the crystalline state, such long, flexible molecules tend to minimize their conformational energy by adopting a planar, all-trans (zigzag) conformation.

Determination of Crystal and Molecular Structure

The definitive determination of the crystal and molecular structure of a compound like this compound is accomplished through single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for the detailed measurement of bond lengths, bond angles, and torsion angles. It also reveals how the molecules pack together in the solid state, governed by intermolecular forces, which is crucial for understanding the material's bulk properties.

While a complete, published crystal structure for this compound specifically was not located in the searched scientific literature, the methodology remains the standard. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.

For long-chain n-alkane derivatives, crystallization can be challenging due to their conformational flexibility. However, studies on similar molecules, such as 1-bromohexadecane (B154569) and 1-bromooctadecane, have shown that co-crystallization with certain ionic liquids can facilitate the formation of high-quality crystals suitable for SCXRD analysis. rsc.orgrsc.org In such cases, the long alkyl chains of the ionic liquid template the crystallization of the bromoalkane through van der Waals interactions. rsc.org

A structural analysis of this compound would be expected to reveal an extended, linear zigzag conformation of the octadecane (B175841) chain. The packing in the crystal lattice would likely be dominated by van der Waals forces between the aliphatic chains, with potential contributions from dipole-dipole or halogen-halogen interactions involving the terminal bromine atoms. The key parameters obtained from such an analysis are presented in the illustrative table below.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, triclinic). | Fundamental symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal structure. | Detailed description of molecular arrangement and symmetry operations. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. | Size and shape of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. | Used to calculate density. |

| Z | The number of molecules per unit cell. | Information on molecular packing. |

| Calculated Density (Dx) | The theoretical density of the material based on the crystal structure. | A fundamental physical property derived from the structure. |

| Bond Lengths & Angles | Precise measurements of distances and angles between bonded atoms. | Confirmation of the molecular connectivity and geometry (e.g., C-C, C-H, C-Br lengths). |

Dynamic Mechanical Analysis (DMA) for Polymer Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials. pbipolymer.com When this compound is used as a monomer, for instance in a polycondensation reaction to form a long-chain polyester (B1180765) or polyether, DMA can provide critical insights into the thermomechanical behavior of the resulting polymer. The technique applies an oscillatory force to a sample and measures its response, yielding key parameters as a function of temperature. researchgate.net

The primary outputs of a DMA experiment are:

Storage Modulus (E'): Represents the elastic response of the material, indicating its ability to store energy. A high E' corresponds to a stiff, glassy material. pbipolymer.com

Loss Modulus (E''): Represents the viscous response, indicating the material's ability to dissipate energy as heat. The peak of the E'' curve is often associated with the glass transition. pbipolymer.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping properties. The peak of the tan δ curve is a common indicator of the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

While specific DMA data for a polymer derived directly from this compound is not detailed in the available literature, the properties of analogous long-chain aliphatic polyesters provide a relevant model for the expected behavior. For example, a polymer containing long, flexible aliphatic chains like the C18 segment from this compound would be expected to have a low glass transition temperature and exhibit a significant drop in storage modulus as it passes through this transition.

| Temperature (°C) | Storage Modulus, E' (MPa) | Loss Modulus, E'' (MPa) | Tan Delta (tan δ) | Polymer State |

|---|---|---|---|---|

| -50 | 2500 | 50 | 0.020 | Glassy |

| 10 | 1500 | 225 | 0.150 | Glass Transition Onset |

| 25 | 200 | 100 | 0.500 (Peak) | Glass Transition (Tg) |

| 50 | 10 | 2 | 0.200 | Rubbery Plateau |

| 100 | 8 | 1 | 0.125 | Rubbery Plateau |

Raman Spectroscopy for In-situ Monitoring of Polymerization Kinetics

Raman spectroscopy is a non-invasive analytical technique well-suited for the in-situ, real-time monitoring of polymerization reactions. mdpi.com It works by detecting the inelastic scattering of monochromatic light, providing a vibrational spectrum that acts as a chemical fingerprint of the molecules present. Because the intensity of a Raman peak is proportional to the concentration of the corresponding molecular vibration, it can be used to track the consumption of monomers and the formation of polymers over time. researchgate.net

For a polymerization reaction involving this compound, such as a polycondensation with a diamine or a diol, Raman spectroscopy could monitor the reaction kinetics by tracking specific vibrational modes. The key would be to identify Raman peaks unique to the monomer's functional groups that are consumed during the reaction, as well as peaks corresponding to the newly formed linkages in the polymer backbone.